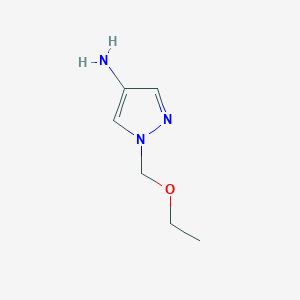
1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1-phenylcyclopropyl)methanamine, or Mixture of Diastereomers, is a compound that has been studied extensively in recent years. It is a cyclic amine with two chiral centers, and its mixture of diastereomers has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Mixture of Diastereomers has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme kinetics, as well as for the study of the effects of various drugs on enzyme activity. It has also been used as a model compound for the study of the effects of various drugs on the nervous system, and has been used in the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of Mixture of Diastereomers is not yet fully understood. However, it is known that it binds to a variety of receptors in the body, including serotonin, dopamine, and GABA receptors. It is thought to act as an agonist at these receptors, which means that it can activate the receptors and cause a physiological response.
Biochemical and Physiological Effects
Mixture of Diastereomers has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a calming effect. It has also been shown to decrease anxiety and depression, as well as improve cognitive function. In addition, it has been shown to increase the production of growth hormone, which can have a positive effect on muscle growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Mixture of Diastereomers has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, it is important to note that it is a mixture of diastereomers, which can make it difficult to accurately measure the effects of the compound in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into Mixture of Diastereomers. One potential area of research is the development of more effective methods for synthesizing and purifying the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Finally, research into the effects of the compound on drug-receptor interactions could lead to new treatments for various diseases and disorders.
Synthesemethoden
Mixture of Diastereomers can be synthesized using a variety of methods. One of the most popular methods is the reaction of 2-methyl-1-phenylcyclopropane with methylamine in the presence of a strong base, such as potassium tert-butoxide. This reaction produces a mixture of diastereomers, which can then be separated using a variety of chromatographic techniques.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-methyl-1-phenylcyclopropanone", "Sodium borohydride", "Methanol", "Formic acid", "Ammonium chloride", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 2-methyl-1-phenylcyclopropanone is reduced to 1-(2-methyl-1-phenylcyclopropyl)ethanol using sodium borohydride in methanol.", "Step 2: 1-(2-methyl-1-phenylcyclopropyl)ethanol is oxidized to the corresponding aldehyde using formic acid.", "Step 3: The aldehyde intermediate is then subjected to reductive amination using ammonium chloride and sodium borohydride in methanol to yield the desired product, 1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers." ] } | |
CAS-Nummer |
1017484-18-2 |
Produktname |
1-(2-methyl-1-phenylcyclopropyl)methanamine, Mixture of diastereomers |
Molekularformel |
C11H15N |
Molekulargewicht |
161.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



